molecular formula C5H11NO2 B13927728 4-Amino-3-methyltetrahydrofuran-3-ol

4-Amino-3-methyltetrahydrofuran-3-ol

Cat. No.: B13927728
M. Wt: 117.15 g/mol
InChI Key: UGYCPBXZJDOSLE-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-3-methyl-3-furanol is a heterocyclic organic compound with the molecular formula C5H11NO2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amino group attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminotetrahydro-3-methyl-3-furanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable amino alcohol, cyclization can be induced using a dehydrating agent to form the furan ring.

Industrial Production Methods

Industrial production of 4-Aminotetrahydro-3-methyl-3-furanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts to accelerate the reaction and reduce the formation of by-products. The process is often carried out in a controlled environment to maintain the desired reaction temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-3-methyl-3-furanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Aminotetrahydro-3-methyl-3-furanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-3-methyl-3-furanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

4-Aminotetrahydro-3-methyl-3-furanol can be compared with other similar compounds, such as:

    Tetrahydrofuran (THF): A related compound with a similar ring structure but lacking the amino group.

    3-Methylfuran: Another related compound with a furan ring but without the amino and hydroxyl groups.

    4-Aminotetrahydrofuran: A compound with a similar structure but without the methyl group.

The uniqueness of 4-Aminotetrahydro-3-methyl-3-furanol lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-3-methyloxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3

InChI Key

UGYCPBXZJDOSLE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)O

Origin of Product

United States

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